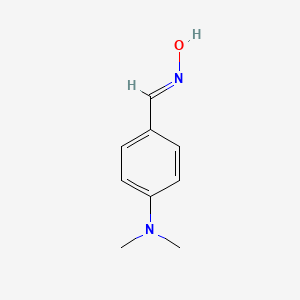

p-(Dimethylamino)benzaldehyde oxime

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >24.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522103. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

(NE)-N-[[4-(dimethylamino)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(2)9-5-3-8(4-6-9)7-10-12/h3-7,12H,1-2H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYKADYTQMVUAG-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425919 | |

| Record name | p-(Dimethylamino)benzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824960 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2929-84-2 | |

| Record name | Benzaldehyde, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(Dimethylamino)benzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Dimethylaminobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of p-(Dimethylamino)benzaldehyde oxime from p-(Dimethylamino)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of p-(Dimethylamino)benzaldehyde oxime from p-(Dimethylamino)benzaldehyde. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details the chemical properties of the reactant and product, a step-by-step experimental protocol for the synthesis, and the necessary characterization data. The synthesis involves the reaction of p-(Dimethylamino)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. This guide consolidates information from various sources to provide a reliable and in-depth resource for the preparation and characterization of this compound.

Introduction

This compound is a derivative of p-(Dimethylamino)benzaldehyde, a compound that serves as a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic molecules. The oxime functional group is a versatile moiety in organic synthesis, known for its role in the formation of amides via the Beckmann rearrangement, as well as its utility in the synthesis of nitriles and other nitrogen-containing heterocycles. This guide focuses on the efficient laboratory-scale synthesis of this compound, providing a detailed protocol and comprehensive data for its characterization.

Reactant and Product Data

A summary of the key quantitative data for the starting material and the final product is presented below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Reactant and Product

| Property | p-(Dimethylamino)benzaldehyde (Starting Material) | This compound (Product) |

| Molecular Formula | C₉H₁₁NO | C₉H₁₂N₂O |

| Molecular Weight | 149.19 g/mol | 164.20 g/mol |

| CAS Number | 100-10-7 | 2929-84-2 |

| Appearance | Off-white to pale yellow crystalline powder | White solid (typical for aldoximes) |

| Melting Point | 72-75 °C | Not explicitly found, but expected for a solid |

| Solubility | Slightly soluble in water, soluble in ethanol | Soluble in organic solvents like ethyl acetate |

Experimental Protocol

The following protocol is a synthesized procedure based on established methods for the synthesis of aldoximes.[1]

Materials and Equipment

-

p-(Dimethylamino)benzaldehyde (≥99%)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethyl alcohol (Ethanol)

-

Deionized water

-

Round-bottomed flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Beaker

-

Büchner funnel and filter paper

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

-

Vacuum drying oven

Synthetic Procedure

-

Reaction Setup: In a 100 mL round-bottomed flask, combine p-(Dimethylamino)benzaldehyde (5.0 g, 33.5 mmol), hydroxylamine hydrochloride (3.5 g, 50.3 mmol, 1.5 equiv), and sodium acetate (8.3 g, 101.2 mmol, 3.0 equiv).

-

Solvent Addition: To the flask, add ethyl alcohol (10.0 mL) and deionized water (40.0 mL).

-

Reaction: Place a magnetic stir bar in the flask and attach a reflux condenser. Heat the mixture to reflux with continuous stirring.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, pour the contents of the flask into a 250 mL beaker and allow it to cool to room temperature.

-

Isolation: The product will precipitate out of the solution upon cooling. Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid thoroughly with cold deionized water. For further purification, the crude product can be recrystallized from ethyl alcohol.

-

Drying: Dry the purified this compound in a vacuum oven to a constant weight.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes the expected spectroscopic data.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (500MHz, CDCl₃) | δ 7.71 (d, J=9.0Hz, 2H), 6.68 (d, J=9.0Hz, 2H), 5.70 (b, 2H), 3.03 (s, 6H)[2] |

| ¹³C NMR (125.4MHz, CDCl₃) | δ 169.4, 152.9, 129.1, 120.1, 111.1, 40.2[2] |

| Mass Spectrometry (EI) | m/z (%) 165(10), 164(100), 163(38), 149(8), 148(74), 147(2), 146(6), 145(7), 131(10), 120(9), 119(4), 118(5), 105(6), 104(7), 103(4), 93(2), 92(3), 91(5), 79(5), 78(4), 77(10), 76(2), 73(5), 68(5), 65(3), 63(3), 51(3)[2] |

Visualizations

The following diagrams illustrate the chemical reaction and a typical experimental workflow for the synthesis of this compound.

References

p-(Dimethylamino)benzaldehyde oxime chemical properties and characterization

An In-depth Technical Guide to p-(Dimethylamino)benzaldehyde Oxime: Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. It is intended for researchers and professionals in chemistry and drug development who require detailed technical data and experimental procedures. This document includes tabulated physical and spectral data, detailed protocols for synthesis and analysis, and a workflow visualization to facilitate laboratory application.

Chemical Properties and Identifiers

This compound, with the chemical formula C₉H₁₂N₂O, is an organic compound derived from p-(Dimethylamino)benzaldehyde. It belongs to the class of oximes, which are characterized by the C=N-OH functional group. Its properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (NE)-N-[[4-(dimethylamino)phenyl]methylidene]hydroxylamine | [1] |

| Synonyms | 4-(N,N-Dimethylamino)benzaldehyde oxime, 4-Dimethylaminobenzaldoxime, p-(Dimethylamino)benzaldoxime | |

| CAS Number | 2929-84-2 | [1] |

| Molecular Formula | C₉H₁₂N₂O | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Melting Point | 183-185 °C | |

| Boiling Point | 276.4 ± 23.0 °C (at 760 Torr) | |

| Solubility | Slightly soluble in water (1.8 g/L at 25 °C); >24.6 µg/mL at pH 7.4.[1] | |

| Density | 1.02 ± 0.1 g/cm³ (at 20 °C) | |

| Appearance | Typically a solid crystalline powder. |

Synthesis

The synthesis of this compound is a straightforward condensation reaction. It is typically prepared by reacting its parent aldehyde, p-(Dimethylamino)benzaldehyde, with hydroxylamine. The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime C=N double bond.

General Reaction Scheme: (CH₃)₂NC₆H₄CHO + NH₂OH·HCl → (CH₃)₂NC₆H₄CH=NOH + HCl + H₂O

Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques. The key characterization data are summarized in the table below.

| Technique | Data | Source |

| ¹H NMR | Spectral data is available, typically run in solvents like CDCl₃ or DMSO-d₆. Key signals include aromatic protons, the azomethine proton (CH=N), the oxime hydroxyl proton (N-OH), and the N,N-dimethyl protons. | [1] |

| ¹³C NMR | Spectral data is available, showing signals for the aromatic carbons, the imine carbon (C=N), and the methyl carbons of the dimethylamino group. | [1] |

| FT-IR | Spectra typically recorded using KBr wafer technique.[1] Expected characteristic peaks include: O-H stretch (broad, ~3200-3400 cm⁻¹), C=N stretch (~1640-1690 cm⁻¹), and C-N stretch (~1350 cm⁻¹). | |

| Mass Spectrometry | GC-MS analysis shows a molecular ion peak [M]⁺ at m/z = 164, corresponding to the molecular weight of the compound.[1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound. These are generalized protocols that can be adapted for specific laboratory conditions.

Synthesis Protocol

This protocol describes a standard method for the synthesis of an aldoxime from an aldehyde and hydroxylamine hydrochloride.

-

Dissolution: Dissolve p-(Dimethylamino)benzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reagent Addition: In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Reaction: Add the hydroxylamine solution to the aldehyde solution. The sodium acetate acts as a base to neutralize the HCl formed during the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

-

Filtration: Collect the solid product by vacuum filtration and wash with cold water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

Drying: Dry the purified crystals under vacuum.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified oxime and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

-

Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the structure.

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount (~1-2 mg) of the dry oxime with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the key functional groups (O-H, C=N, aromatic C-H, C-N).

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the oxime in a volatile organic solvent such as methanol or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The gas chromatograph will separate the compound from any impurities.

-

Data Acquisition: Obtain the mass spectrum using a suitable ionization method, such as Electron Ionization (EI).

-

Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and characteristic fragmentation patterns to confirm the molecular weight and structure.[1]

Note on Biological Activity

While this compound itself is not extensively studied for biological activity, related oxime compounds are known for their role as reactivators of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds like nerve agents and pesticides.[2][3][4] The nucleophilic oxime group can displace the phosphate group from the serine residue in the active site of AChE, thereby restoring enzyme function.[2][4] Research in this area focuses on optimizing the structure of oximes to improve their efficacy and ability to cross the blood-brain barrier.[5]

Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the Synthesis and Characterization of the title compound.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. This compound | C9H12N2O | CID 6861449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactivation of Human Acetylcholinesterase and Butyrylcholinesterase Inhibited by Leptophos-Oxon with Different Oxime Reactivators in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oximes: Reactivators of phosphorylated acetylcholinesterase and antidotes in therapy against tabun poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

p-(Dimethylamino)benzaldehyde oxime CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-(Dimethylamino)benzaldehyde oxime, a chemical compound with potential applications in various scientific fields. This document details its chemical identity, structural characteristics, physicochemical properties, and established experimental protocols for its synthesis.

Molecular Structure and Chemical Identifiers

This compound, also known as 4-Dimethylaminobenzaldoxime, is an organic compound belonging to the oxime class.[1] It is a derivative of p-(Dimethylamino)benzaldehyde. The canonical SMILES representation of the molecule is CN(C)C1=CC=C(C=C1)/C=N/O.[2]

The molecular and structural identifiers for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 2929-84-2[1][2] |

| Molecular Formula | C9H12N2O[1][2] |

| IUPAC Name | (NE)-N-[[4-(dimethylamino)phenyl]methylidene]hydroxylamine[2] |

| Synonyms | 4-(Dimethylamino)benzaldehyde oxime, 4-Dimethylaminobenzaldoxime, p-(Dimethylamino)benzaldoxime[1] |

| ChEMBL ID | CHEMBL498513[2] |

| PubChem CID | 6861449[2] |

Physicochemical and Spectral Properties

The quantitative physicochemical properties of this compound have been determined through various experimental and computational methods. These properties are crucial for its handling, application, and analysis.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 164.20 g/mol | PubChem[2] |

| Melting Point | 183-185 °C | chemBlink[1] |

| Boiling Point | 276.4 ± 23.0 °C (at 760 Torr) | chemBlink (Calculated)[1] |

| Solubility | Slightly soluble (1.8 g/L at 25 °C) | chemBlink (Calculated)[1] |

| Density | 1.02 ± 0.1 g/cm³ (at 20 °C) | chemBlink (Calculated)[1] |

| Flash Point | 120.9 ± 22.6 °C | chemBlink (Calculated)[1] |

Table 2: Spectral Data

| Data Type | Instrumentation/Technique | Source |

|---|---|---|

| ¹H NMR | Data available | PubChem[2] |

| ¹³C NMR | Jeol PS-100 | PubChem[2] |

| Infrared (IR) | FTIR, KBr Wafer | PubChem[2] |

| Mass Spectrometry | GC-MS | PubChem[2] |

Experimental Protocols

The synthesis of this compound is typically achieved through the condensation reaction of its corresponding aldehyde, p-(Dimethylamino)benzaldehyde, with hydroxylamine.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from p-(Dimethylamino)benzaldehyde and hydroxylamine hydrochloride.

Materials:

-

p-(Dimethylamino)benzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Acetonitrile (CH₃CN)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve p-(Dimethylamino)benzaldehyde (1 equivalent) in acetonitrile.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents).

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the solution of p-(Dimethylamino)benzaldehyde with stirring.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C for acetonitrile) for 4 hours.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold distilled water to remove any inorganic salts.

-

Dry the crude product, this compound, under vacuum.

Protocol 2: Purification by Recrystallization

Objective: To purify the crude this compound.

Materials:

-

Crude this compound

-

Ethanol or an appropriate solvent system

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to facilitate further crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum to obtain pure this compound.

Workflow and Pathway Diagrams

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide on the Solubility of p-(Dimethylamino)benzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of p-(Dimethylamino)benzaldehyde oxime in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility assessments, the underlying chemical principles, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is an organic compound with the chemical formula C₉H₁₂N₂O. It is an oxime derivative of p-(Dimethylamino)benzaldehyde, featuring a hydroxyl group attached to the imine nitrogen. The presence of both a polar oxime group and a basic dimethylamino group, along with a largely nonpolar aromatic ring, results in a molecule with varied solubility behavior in different types of solvents. Understanding its solubility is crucial for applications in chemical synthesis, purification, and formulation in various industries, including pharmaceuticals.

Predicted Solubility Profile

While specific quantitative data is scarce, the principle of "like dissolves like" can be used to predict the solubility of this compound in common organic solvents. The molecule's structure suggests it will be more soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in nonpolar solvents is expected to be limited.

Below is a table summarizing the expected qualitative solubility of this compound.

| Solvent Name | Chemical Formula | Solvent Type | Predicted Solubility | Rationale |

| Water | H₂O | Polar Protic | Slightly Soluble | The polar oxime and dimethylamino groups can form hydrogen bonds with water, but the nonpolar benzene ring limits overall solubility. A calculated solubility of 1.8 g/L at 25°C has been reported[1]. An experimental value of >24.6 µg/mL at pH 7.4 is also available[2]. |

| Methanol | CH₃OH | Polar Protic | Soluble | As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the oxime and amino groups. |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond suggest good solubility. The parent aldehyde is soluble in alcohol[3]. |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble | Acetone's polar carbonyl group can act as a hydrogen bond acceptor for the oxime's hydroxyl group, leading to good solubility. The parent aldehyde is generally soluble in acetone[4][5]. |

| Chloroform | CHCl₃ | Moderately Polar | Moderately Soluble | Chloroform can act as a hydrogen bond donor and has a moderate polarity, which should allow for some dissolution of the compound. The parent aldehyde is soluble in chloroform[3][4][5]. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Very Soluble | DMSO is a highly polar aprotic solvent capable of accepting hydrogen bonds, making it an excellent solvent for many organic compounds with polar functional groups. |

| Ethyl Acetate | CH₃COOC₂H₅ | Moderately Polar | Moderately Soluble | Ethyl acetate is a moderately polar solvent that can act as a hydrogen bond acceptor, suggesting moderate solubility. |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble | The significant difference in polarity between the nonpolar hexane and the polar functional groups of this compound would result in poor solvation. |

Experimental Protocols for Solubility Determination

A precise determination of solubility requires a systematic experimental approach. The following protocol outlines a general method for determining the solubility of a crystalline organic compound like this compound in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (e.g., ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., water bath, heating block)

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Weigh the vial containing the dried residue.

-

The difference in weight gives the mass of the dissolved solid.

-

-

Spectroscopic/Chromatographic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to create a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine its concentration.

-

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of solvent in L)

-

If using a spectroscopic/chromatographic method, the concentration determined from the calibration curve (after accounting for dilution) is the solubility.

-

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the chemical principles governing the solubility of this compound.

Caption: Experimental workflow for the determination of solubility.

Caption: The "like dissolves like" principle for solubility.

References

- 1. CAS # 2929-84-2, 4-(Dimethylamino)benzaldehyde oxime, 4-(N,N-Dimethylamino)benzaldehyde oxime, 4-Dimethylaminobenzaldoxime, NSC 522103, this compound, p-(Dimethylamino)benzaldoxime - chemBlink [chemblink.com]

- 2. This compound | C9H12N2O | CID 6861449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ncert.nic.in [ncert.nic.in]

- 5. solubilityofthings.com [solubilityofthings.com]

E/Z Isomerism of p-(Dimethylamino)benzaldehyde Oxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the E/Z isomerism of p-(Dimethylamino)benzaldehyde oxime, a compound of interest in various chemical and pharmaceutical research fields. This document details the synthesis, structural characterization, and isomeric behavior of this molecule, presenting data in a structured format to facilitate understanding and application in a research and development setting.

Introduction to E/Z Isomerism in Oximes

Oximes, characterized by the R1R2C=NOH functional group, exhibit E/Z isomerism due to the restricted rotation around the carbon-nitrogen double bond. The orientation of the hydroxyl group relative to the substituents on the carbon atom defines the isomer as either E (entgegen, opposite) or Z (zusammen, together). The stereochemistry of oximes can significantly influence their physical, chemical, and biological properties, making the selective synthesis and characterization of individual isomers crucial for applications in areas such as medicinal chemistry and materials science.

The this compound molecule possesses a C=N double bond, and thus exists as two geometric isomers: (E)-p-(Dimethylamino)benzaldehyde oxime and (Z)-p-(Dimethylamino)benzaldehyde oxime.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of p-(Dimethylamino)benzaldehyde with hydroxylamine. The reaction is often carried out in a suitable solvent, such as ethanol or methanol, and may be performed in the presence of a base like sodium acetate to neutralize the hydrochloric acid released from hydroxylamine hydrochloride.

The general reaction is as follows:

Experimental Protocol: General Synthesis of Aldoximes

A general protocol for the synthesis of aldoximes, which can be adapted for this compound, is as follows:

-

Dissolve p-(Dimethylamino)benzaldehyde (1 equivalent) in methanol.

-

Add a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base such as sodium acetate (1.1-1.5 equivalents) in water to the aldehyde solution.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 1-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product mixture can be obtained by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing and drying of the organic layer.

-

The crude product, a mixture of E and Z isomers, can then be purified, and the isomers separated.

The ratio of E and Z isomers formed during the synthesis can be influenced by various factors, including the solvent, temperature, and pH of the reaction medium. For instance, the synthesis of benzaldehyde oxime in methanol at room temperature has been reported to yield a majority of the Z-isomer.[1]

Separation and Interconversion of E/Z Isomers

The separation of E and Z isomers of oximes can often be achieved using chromatographic techniques, such as column chromatography on silica gel or High-Performance Liquid Chromatography (HPLC). The polarity difference between the E and Z isomers allows for their separation.

Experimental Protocol: HPLC Separation of Benzaldehyde Oximes

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).

-

Detection: UV detection at a suitable wavelength.

The interconversion between E and Z isomers is a known phenomenon for oximes and can be catalyzed by acids or bases. This equilibrium is an important consideration during synthesis, purification, and storage. The isomerization process can be monitored by techniques like NMR spectroscopy. It is known that strong acids can promote the isomerization of oximes.[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the differentiation and characterization of E and Z isomers of oximes. The chemical shifts of the protons and carbons in proximity to the C=NOH group are particularly sensitive to the stereochemistry.

While a complete, experimentally verified set of comparative NMR data for both isomers of this compound is not available in the literature, the following tables provide expected and reported ¹H and ¹³C NMR chemical shifts based on data from the parent aldehyde and general principles of oxime NMR spectroscopy. The IUPAC name for the (E)-isomer is (NE)-N-[[4-(dimethylamino)phenyl]methylidene]hydroxylamine.[4]

Table 1: ¹H NMR Spectroscopic Data

| Proton | (E)-p-(Dimethylamino)benzaldehyde Oxime (Expected) | (Z)-p-(Dimethylamino)benzaldehyde Oxime (Expected) |

| -CH=N- | ~8.1 ppm (s) | ~7.4 ppm (s) |

| Aromatic (ortho to -CH=N) | ~7.5 ppm (d) | ~7.6 ppm (d) |

| Aromatic (meta to -CH=N) | ~6.7 ppm (d) | ~6.7 ppm (d) |

| -N(CH₃)₂ | ~3.0 ppm (s) | ~3.0 ppm (s) |

| -OH | Variable | Variable |

Note: The chemical shift of the aldehydic proton in the Z-isomer is expected to be upfield compared to the E-isomer due to the anisotropic effect of the hydroxyl group.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | p-(Dimethylamino)benzaldehyde[5] | (E)-p-(Dimethylamino)benzaldehyde Oxime (Expected) | (Z)-p-(Dimethylamino)benzaldehyde Oxime (Expected) |

| -C H=N- | 190.4 | ~150 | ~149 |

| Aromatic (C -CH=N) | 125.3 | ~125 | ~126 |

| Aromatic (ortho to -CH=N) | 132.1 | ~128 | ~128 |

| Aromatic (meta to -CH=N) | 111.1 | ~112 | ~112 |

| Aromatic (C -N(CH₃)₂) | 154.4 | ~152 | ~152 |

| -N(C H₃)₂ | 40.2 | ~40 | ~40 |

Note: The chemical shifts for the oxime isomers are estimations based on related structures and general trends observed for E/Z isomers of benzaldehyde oximes.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis, separation, and characterization of the E/Z isomers of this compound.

Conclusion

The E/Z isomerism of this compound presents an important area of study for researchers in organic synthesis and medicinal chemistry. While general protocols for the synthesis and separation of oxime isomers are established, specific, validated methods and comprehensive comparative data for the E and Z isomers of this particular compound are not extensively reported in the current literature. The provided guide summarizes the available information and outlines the necessary experimental workflows for a thorough investigation of these isomers. Further research is warranted to isolate and definitively characterize both the E and Z isomers, which will be crucial for understanding their distinct properties and potential applications.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Synthesis and Biological Activities of Novel (Z)-/(E)-Anisaldehyde-Based Oxime Ester Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Synthesis of E and Z Isomers of Oximes | Semantic Scholar [semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. web.pdx.edu [web.pdx.edu]

An In-depth Technical Guide on the Theoretical and Experimental Investigation of p-(Dimethylamino)benzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying the electronic structure of p-(Dimethylamino)benzaldehyde oxime (DMABO). Drawing from established computational chemistry techniques and synthetic organic chemistry protocols, this document outlines a robust framework for the characterization of this molecule, which holds potential interest in medicinal chemistry and materials science due to the versatile reactivity of the oxime moiety.[1]

Introduction to this compound

This compound is an organic compound featuring a dimethylamino electron-donating group and an oxime functional group attached to a benzene ring. The interplay between these groups is expected to significantly influence the molecule's electronic properties, including its reactivity, spectroscopic behavior, and potential biological activity. Oximes and their derivatives are known to exhibit a wide range of biological activities and are key components in various chemical reactions.[1][2] Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the geometric and electronic structures of such molecules, providing insights into their stability, reactivity, and spectroscopic properties.[3]

Proposed Theoretical Methodology

A thorough theoretical investigation of DMABO's electronic structure can be achieved using DFT calculations. This computational approach offers a balance between accuracy and computational cost, making it suitable for molecules of this size.

2.1. Computational Details

The molecular structure of DMABO would first be optimized using a functional such as B3LYP or PBE1PBE, combined with a basis set like 6-31+G*.[3] To simulate a more realistic chemical environment, the effect of a solvent (e.g., water or ethanol) can be incorporated using the Polarizable Continuum Model (PCM).[3] All calculations would be performed without any geometric constraints to locate the true energy minima on the potential energy surface.

2.2. Analysis of Electronic Properties

Following geometry optimization, a series of analyses would be conducted to understand the electronic characteristics of DMABO:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's chemical reactivity and kinetic stability.[3] The HOMO-LUMO energy gap is a key indicator of molecular electrical transport properties.[3]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.[4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study hyperconjugative interactions and charge delocalization within the molecule, offering insights into its stability.[3]

-

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the molecule's overall reactivity.

Predicted Electronic Structure and Data

Based on the known effects of the dimethylamino and oxime groups on a benzene ring, a hypothetical set of quantitative data from the proposed DFT calculations is summarized below. The strong electron-donating dimethylamino group is expected to raise the HOMO energy, while the oxime group's influence will be reflected in the LUMO and the overall charge distribution.

Table 1: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors for DMABO

| Parameter | Predicted Value (eV) |

| HOMO Energy (EHOMO) | -5.50 |

| LUMO Energy (ELUMO) | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

| Ionization Potential (I) | 5.50 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 3.35 |

| Chemical Hardness (η) | 2.15 |

| Electrophilicity Index (ω) | 2.61 |

Table 2: Hypothetical NBO Analysis Results for Key Interactions in DMABO

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N(dimethyl) | π(C-C)ring | 25.0 |

| π(C=N)oxime | π(C-C)ring | 15.5 |

| LP(2) O(oxime) | σ*(N-O) | 5.0 |

Experimental Protocol: Synthesis and Characterization

The synthesis of this compound is a straightforward condensation reaction.

4.1. Synthesis of this compound

This procedure is adapted from standard methods for the preparation of oximes.[1]

-

Materials: p-(Dimethylamino)benzaldehyde, hydroxylamine hydrochloride, sodium hydroxide, ethanol, and water.

-

Procedure:

-

Dissolve p-(Dimethylamino)benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in a minimal amount of water.

-

Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into cold water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

4.2. Spectroscopic Characterization

The synthesized compound would be characterized by standard spectroscopic techniques:

-

FT-IR Spectroscopy: To confirm the presence of key functional groups, such as the O-H stretch of the oxime, the C=N stretch, and the C-N stretch of the dimethylamino group.

-

1H and 13C NMR Spectroscopy: To elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

UV-Visible Spectroscopy: To study the electronic transitions within the molecule. The spectrum is expected to show characteristic absorption bands influenced by the extended conjugation between the dimethylamino group and the oxime through the phenyl ring.

Visualizations

5.1. Theoretical Study Workflow

Caption: Workflow for the theoretical study of DMABO.

5.2. Synthesis Pathway

Caption: Synthesis of this compound.

Conclusion

The theoretical and experimental framework presented in this guide provides a comprehensive approach to understanding the electronic structure of this compound. The proposed DFT calculations will offer deep insights into the molecule's reactivity and electronic properties, which can be correlated with experimental findings from spectroscopic analyses. This combined approach is essential for accurately characterizing novel compounds and exploring their potential applications in drug development and materials science. The hydroxyl oxime moiety, in particular, is known to play an important role in ligand-enzyme affinity through hydrogen bonding, highlighting the relevance of such studies.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. scispace.com [scispace.com]

- 5. Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

p-(Dimethylamino)benzaldehyde oxime safety data sheet and handling precautions

An In-depth Technical Guide on the Safety and Handling of p-(Dimethylamino)benzaldehyde Oxime

This technical guide provides comprehensive safety data and handling precautions for this compound (CAS No: 2929-84-2). The information is intended for researchers, scientists, and professionals in drug development who may handle this compound. Due to the limited availability of specific toxicological data for the oxime, this guide incorporates safety principles and data from the parent compound, p-(Dimethylamino)benzaldehyde, and general laboratory safety protocols.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for safe handling, storage, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O | [1] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| CAS Number | 2929-84-2 | [1][2] |

| Appearance | Off-white to yellow solid/crystalline powder | [3][4] |

| Melting Point | 183-185 ºC | [2] |

| Boiling Point | 276.4 ± 23.0 ºC (at 760 Torr) | [2] |

| Flash Point | 120.9 ± 22.6 ºC | [2] |

| Solubility | Slightly soluble in water (1.8 g/L at 25 ºC) | [2] |

| Density | 1.02 ± 0.1 g/cm³ | [2] |

Hazard Identification and Toxicology

While specific quantitative toxicity data for this compound is limited, preliminary classifications suggest it should be handled with care. The parent compound, p-Dimethylaminobenzaldehyde, has known toxicity, which should be considered.

Hazard Classification for this compound:

-

Acute Toxicity: Indicated as a potential hazard.[2]

-

Skin Irritation: Indicated as a potential hazard.[2]

Toxicological Data for the Parent Compound (p-Dimethylaminobenzaldehyde):

| Metric | Value | Species | Reference |

| LD50 Oral | > 6,400 mg/kg | Rat | [5][6] |

| LD50 Oral | 800 mg/kg | Mouse | [5][7][8] |

| LD50 Intraperitoneal | 620 mg/kg | Rat | [5][8] |

Note: This data is for the parent aldehyde and should be used for precautionary guidance only. The substance is considered toxic to the lungs and mucous membranes.[7][9]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure laboratory safety.

Engineering and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended to keep airborne concentrations low.[3][4]

-

Eye Protection: Wear appropriate chemical safety goggles or eyeglasses that comply with OSHA or European Standard EN166.[3][5]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and disposed of properly.[3][5][8]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or CEN/EU approved respirator.[3][5][9]

Handling Procedures

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][4][10]

-

Use non-sparking tools and consider explosion-proof equipment if large quantities of dust could be generated.[6]

Storage Conditions

-

Keep containers tightly sealed and protected from physical damage.[6][10]

-

Protect from light, as the material is light-sensitive.[3][5][8]

-

Store away from incompatible materials such as strong oxidizing agents and alkaline substances.[3][6][10]

References

- 1. This compound | C9H12N2O | CID 6861449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 2929-84-2, 4-(Dimethylamino)benzaldehyde oxime, 4-(N,N-Dimethylamino)benzaldehyde oxime, 4-Dimethylaminobenzaldoxime, NSC 522103, this compound, p-(Dimethylamino)benzaldoxime - chemBlink [chemblink.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. lobachemie.com [lobachemie.com]

- 5. pipharm.com [pipharm.com]

- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 7. westliberty.edu [westliberty.edu]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. lewisu.edu [lewisu.edu]

- 10. sdfine.com [sdfine.com]

- 11. pickeringlabs.com [pickeringlabs.com]

Methodological & Application

Application Notes and Protocols: p-(Dimethylamino)benzaldehyde Oxime as a Ligand for Metal Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-(Dimethylamino)benzaldehyde oxime is a versatile ligand in coordination chemistry, offering multiple coordination sites for the synthesis of novel metal complexes. The presence of the oxime group and the dimethylamino substituent allows for the formation of stable complexes with a variety of transition metals. These metal complexes are of significant interest due to their potential applications in catalysis, materials science, and particularly in drug development, where they may exhibit enhanced biological activities such as antimicrobial, antifungal, and anticancer properties.

This document provides detailed protocols for the synthesis of this compound and its subsequent use in the preparation of transition metal complexes. It also includes a compilation of characterization data from related compounds to serve as a reference for researchers.

Synthesis of the Ligand: this compound

A common and effective method for the synthesis of this compound involves the condensation reaction of p-(Dimethylamino)benzaldehyde with hydroxylamine hydrochloride.

Experimental Protocol: Ligand Synthesis

Materials:

-

p-(Dimethylamino)benzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate

-

Ethanol

-

Distilled water

Procedure:

-

Dissolve p-(Dimethylamino)benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents).

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate dropwise to the ethanolic solution of p-(Dimethylamino)benzaldehyde with constant stirring.

-

The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the volume of the solvent is reduced under vacuum.

-

The resulting precipitate is filtered, washed with cold distilled water, and then recrystallized from a suitable solvent such as ethanol to afford pure this compound.

-

The purified ligand should be characterized by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.

Synthesis of Metal Complexes with this compound

The this compound ligand can coordinate with various metal ions to form stable complexes. The following is a general protocol for the synthesis of transition metal complexes.

Experimental Protocol: Metal Complex Synthesis

Materials:

-

This compound (ligand)

-

Metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

-

Methanol or Ethanol

Procedure:

-

Dissolve the this compound ligand (2 equivalents) in hot ethanol in a round-bottom flask.

-

In a separate beaker, dissolve the metal salt (1 equivalent) in a minimal amount of ethanol.

-

Add the ethanolic solution of the metal salt dropwise to the ligand solution with continuous stirring.

-

The mixture is then refluxed for 3-6 hours, during which a colored precipitate may form.

-

The reaction progress can be monitored by observing the color change and precipitation.

-

After the reflux is complete, the reaction mixture is cooled to room temperature.

-

The precipitated metal complex is collected by filtration, washed with cold ethanol, and then dried in a desiccator over anhydrous CaCl₂.

-

The synthesized complexes should be characterized by elemental analysis, FT-IR, UV-Vis spectroscopy, magnetic susceptibility measurements, and molar conductance.

Characterization Data of Structurally Related Metal Complexes

Table 1: Elemental Analysis and Physical Properties of Representative Metal Complexes with p-Dimethylaminobenzaldehyde Derivatives

| Complex Formula | Color | M.P. (°C) | Yield (%) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) |

| [Cu(L)₂]Cl₂ | Green | >300 | 75 | 125 | 1.85 |

| [Ni(L)₂]Cl₂ | Yellow | >300 | 70 | 130 | Diamagnetic |

| [Co(L)₂]Cl₂ | Brown | >300 | 68 | 128 | 4.95 |

| [Zn(L)₂]Cl₂ | White | >300 | 80 | 122 | Diamagnetic |

L represents a Schiff base ligand derived from p-dimethylaminobenzaldehyde.

Table 2: Key FT-IR Spectral Data (cm⁻¹) of a Representative Ligand and its Metal Complexes

| Compound | ν(C=N) (Azomethine) | ν(N-O) (Oxime) | ν(M-N) | ν(M-O) |

| Ligand (L) | ~1620 | ~940 | - | - |

| [Cu(L)₂]Cl₂ | ~1605 | ~955 | ~510 | ~450 |

| [Ni(L)₂]Cl₂ | ~1600 | ~960 | ~515 | ~455 |

| [Co(L)₂]Cl₂ | ~1608 | ~950 | ~505 | ~445 |

| [Zn(L)₂]Cl₂ | ~1610 | ~965 | ~520 | ~460 |

Shifts in the C=N and N-O stretching frequencies upon complexation indicate the coordination of the ligand to the metal ion.

Table 3: Electronic Spectral Data (nm) of Representative Metal Complexes

| Complex | λ_max (nm) | Assignment | Proposed Geometry |

| [Cu(L)₂]Cl₂ | 620, 410 | ²B₁g → ²A₁g, CT | Distorted Octahedral |

| [Ni(L)₂]Cl₂ | 450, 380 | ¹A₁g → ¹B₁g, CT | Square Planar |

| [Co(L)₂]Cl₂ | 680, 510 | ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P) | Octahedral |

| [Zn(L)₂]Cl₂ | 390 | Ligand-to-Metal Charge Transfer | Tetrahedral |

Potential Applications in Drug Development

Metal complexes often exhibit enhanced biological activity compared to their parent ligands. The coordination of a metal ion can increase the lipophilicity of the ligand, facilitating its transport across cell membranes. Furthermore, the metal center itself can be a site of biological action.

Potential signaling pathways that could be influenced by such metal complexes in a therapeutic context include:

-

Inhibition of Enzyme Activity: The metal complex could bind to the active site of an enzyme, inhibiting its function. This is a common mechanism for many drugs.

-

DNA Intercalation/Cleavage: Some metal complexes can interact with DNA, either by intercalating between the base pairs or by promoting DNA cleavage, leading to cytotoxic effects in cancer cells.

-

Generation of Reactive Oxygen Species (ROS): Certain transition metal complexes can catalyze the formation of ROS, which can induce oxidative stress and apoptosis in pathogenic microorganisms or cancer cells.

Application of p-(Dimethylamino)benzaldehyde Oxime as a Chromogenic Reagent: A Review of Available Data

Initial investigations into the applications of p-(Dimethylamino)benzaldehyde oxime as a chromogenic reagent reveal a significant lack of documented use in the scientific literature. Extensive searches have not yielded established protocols or quantitative data for its use in colorimetric or spectrophotometric analysis. The vast majority of available research focuses on the parent compound, p-(Dimethylamino)benzaldehyde (DMAB), also widely known as Ehrlich's reagent, a versatile and historically significant chromogenic agent.

Therefore, this document will focus on the well-established applications of p-(Dimethylamino)benzaldehyde (DMAB) as a chromogenic reagent, providing detailed application notes, protocols, and quantitative data for its use in the analysis of various compounds. This information is highly relevant for researchers, scientists, and drug development professionals working in analytical chemistry.

Application Notes for p-(Dimethylamino)benzaldehyde (DMAB)

p-Dimethylaminobenzaldehyde (DMAB) is a versatile chromogenic reagent used in a wide range of analytical applications, from biochemical assays to pharmaceutical analysis.[1][2][3] Its utility stems from the reactivity of its aldehyde group, which readily undergoes condensation reactions with various nucleophiles to produce intensely colored products that can be quantified spectrophotometrically.[1][2]

Key Applications:

-

Determination of Urea: DMAB reacts with urea in an acidic medium to form a yellow chromogen, providing a basis for the colorimetric determination of urea in biological fluids and pharmaceutical formulations.[1]

-

Detection of Indoles and Tryptophan Derivatives: In the presence of a strong acid (Ehrlich's reaction), DMAB reacts with indoles to form a characteristic blue-violet colored product. This reaction is widely used for the detection and quantification of tryptophan and its metabolites, as well as indole-containing alkaloids.

-

Analysis of Sulfa Drugs: DMAB is employed as a post-column derivatization reagent in high-performance liquid chromatography (HPLC) for the determination of sulfonamides.[4] The reaction with the primary amino group of sulfa drugs forms a colored complex, enhancing the selectivity and sensitivity of the detection at 450 nm.[4]

-

Determination of Hydrazine: The reaction of DMAB with hydrazine results in the formation of a distinct yellow-colored p-Dimethylaminobenzalazine azo-dye, which can be measured spectrophotometrically at 457 nm for the quantitative determination of hydrazine in aqueous solutions.[5]

-

Histochemistry and Thin-Layer Chromatography (TLC): DMAB is used as a spray reagent in TLC for the detection of various compounds, including indoles and mycotoxins.[2][3] In histochemistry, it is used to detect pyrroles in tissues.[6]

Experimental Protocols

Spectrophotometric Determination of Urea

This protocol describes the direct chemical estimation of urea using p-Dimethylaminobenzaldehyde.

Principle: Urea condenses with DMAB in an acidic methanolic solution to form a yellow-colored product with a maximum absorbance at 420 nm.[1]

Reagents:

-

p-Dimethylaminobenzaldehyde (DMAB) solution: Prepare a suitable concentration of DMAB in methanol.

-

Concentrated Sulfuric Acid (H₂SO₄).

-

Urea standards: Prepare a series of standard urea solutions of known concentrations.

-

Methanol (CH₃OH).

Procedure:

-

To a set of test tubes, add an aliquot of the sample solution or urea standard.

-

Add a specific volume of the DMAB solution to each test tube.

-

Carefully add a precise amount of concentrated sulfuric acid to each tube to catalyze the reaction. An optimal amount is reported to be 0.2-0.3 mL of 36N H₂SO₄ in methanol.[1]

-

Mix the contents thoroughly and allow the reaction to proceed for a specified time at a controlled temperature.

-

Measure the absorbance of the resulting yellow solution at 420 nm against a reagent blank.

-

Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of urea in the sample from the calibration curve.

Post-Column HPLC Derivatization of Sulfamethazine

This protocol outlines the use of DMAB for the post-column derivatization of sulfamethazine in animal feeds.

Principle: After chromatographic separation, sulfamethazine reacts with DMAB in the post-column reactor to form a colored derivative that is detected at 450 nm, enhancing the selectivity of the analysis.[4]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a post-column derivatization unit.

-

UV-Vis detector set to 450 nm.

Reagents:

-

DMAB Post-Column Reagent: Dissolve 1.5 g of high-purity DMAB in a mixture of 100 mL glacial acetic acid, 60 mL methanol, and 40 mL water.[4] This reagent should be kept under an inert gas to extend its stability.[4]

-

Mobile phase for reversed-phase LC.

-

Sulfamethazine standards.

Procedure:

-

Prepare samples and standards in a suitable solvent.

-

Perform the chromatographic separation on a reversed-phase HPLC column.

-

The column effluent is mixed with the DMAB post-column reagent in a reaction coil.

-

The colored product formed is detected at 450 nm.

-

Quantify the amount of sulfamethazine in the sample by comparing its peak area with that of the standards.

Quantitative Data

The following table summarizes key quantitative parameters for the application of DMAB as a chromogenic reagent in various assays.

| Analyte | Method | Wavelength (λmax) | Linearity Range | Molar Absorptivity (ε) | Limit of Detection (LOD) | Reference |

| Urea | Spectrophotometry | 420 nm | Not Specified | Not Specified | Not Specified | [1] |

| Sulfamethazine | HPLC Post-Column Derivatization | 450 nm | Not Specified | Not Specified | Not Specified | [4] |

| Hydrazine | Spectrophotometry | 457 nm | Not Specified | Not Specified | Not Specified | [5] |

| Bopindolol | Sequential Injection Analysis | 560 nm | Not Specified | Not Specified | Not Specified | [2] |

Visualizations

Caption: Ehrlich's reaction of DMAB with an indole derivative.

Caption: Workflow for sulfa drug analysis using DMAB.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. pickeringlabs.com [pickeringlabs.com]

- 4. p-Dimethylaminobenzaldehyde [himedialabs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The p-dimethylaminobenzaldehyde reaction for pyrroles in histochemistry: melanins, enterochromaffin, zymogen granules, lens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Schiff Bases from p-(Dimethylamino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Schiff bases via the condensation of p-(Dimethylamino)benzaldehyde with primary amines. While the inquiry specified the use of p-(Dimethylamino)benzaldehyde oxime, a thorough review of the scientific literature indicates that the direct synthesis of Schiff bases from this oxime is not a standard or commonly reported method. The established and widely practiced protocol involves the corresponding aldehyde. Therefore, this document will focus on the synthesis from p-(Dimethylamino)benzaldehyde. A discussion on a potential synthetic route starting from the oxime is included for informational purposes.

Overview and Applications

Schiff bases, characterized by the azomethine (-C=N-) functional group, are versatile compounds with a wide range of applications in medicinal chemistry and materials science.[1] Those derived from p-(Dimethylamino)benzaldehyde are of particular interest due to their biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The imine group is crucial for many biological reactions, and these compounds also serve as valuable ligands in coordination chemistry.[1]

The synthesis is typically a straightforward condensation reaction between p-(Dimethylamino)benzaldehyde and a primary amine, often catalyzed by a few drops of acid.[4][5] The reaction can be carried out under conventional heating or using microwave irradiation, with the latter often providing higher yields in shorter reaction times.[4][6]

Experimental Protocol: Synthesis of a Schiff Base from p-(Dimethylamino)benzaldehyde and Aniline

This protocol describes a general procedure for the synthesis of a representative Schiff base, (E)-N-benzylideneaniline, from p-(Dimethylamino)benzaldehyde and aniline.

Materials:

-

p-(Dimethylamino)benzaldehyde

-

Aniline (or a substituted primary amine)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Beakers and Erlenmeyer flasks

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or water bath

-

Filtration apparatus (Büchner funnel and filter paper)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve p-(Dimethylamino)benzaldehyde (1 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve an equimolar amount of aniline (1 equivalent) in absolute ethanol.

-

Reaction Mixture: Slowly add the ethanolic solution of aniline to the stirring solution of p-(Dimethylamino)benzaldehyde at room temperature.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[4]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-4 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The solid Schiff base product will precipitate out of the solution.

-

Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure Schiff base.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

-

Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of Schiff bases from p-(Dimethylamino)benzaldehyde and various primary amines.

| Amine Reactant | Solvent | Catalyst | Reaction Time (hours) | Yield (%) | Reference |

| Aniline | Ethanol | Glacial Acetic Acid | 3 | High | [5] |

| Substituted Anilines | Ethanol | Conc. H₂SO₄ (catalytic) | Not specified | Not specified | [8] |

| 4-Aminophenol | Ethanol | Glacial Acetic Acid | 5 (microwave) | 98.28 | [9] |

| S-Benzyldithiocarbazate | Not specified (neutral media) | None | Not specified | High | [2] |

| 4-Aminoantipyrine | Absolute Ethanol | None | Not specified | Not specified | [10] |

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of Schiff bases from p-(Dimethylamino)benzaldehyde.

Note on the Use of this compound

As previously mentioned, the direct synthesis of Schiff bases from this compound is not a standard procedure. A plausible, albeit indirect, route would involve a two-step process:

-

Deoximation: The conversion of the this compound back to the parent aldehyde. Various methods exist for deoximation, which would need to be optimized for this specific substrate.

-

Schiff Base Formation: The resulting p-(Dimethylamino)benzaldehyde would then be used in the standard condensation reaction with a primary amine as described in the protocol above.

A hypothetical workflow for this two-step process is presented below.

Caption: A proposed two-step pathway for the synthesis of Schiff bases starting from the corresponding oxime.

Potential Signaling Pathway in Anticancer Applications

Schiff bases have been investigated as potential anticancer agents that can interfere with various cellular signaling pathways.[11][12] One proposed mechanism involves the inhibition of key enzymes in cancer cell metabolism and proliferation, such as those in the AMPK/mTOR pathway.[11][13]

Caption: A diagram illustrating a potential mechanism of anticancer activity for Schiff bases through the inhibition of mitochondrial complex I and hexokinase, affecting the AMPK/mTOR pathway.

References

- 1. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. ijacskros.com [ijacskros.com]

- 5. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 6. m.youtube.com [m.youtube.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medires [mediresonline.org]

- 10. researchgate.net [researchgate.net]

- 11. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantitative Analysis of Specific Analytes Using p-(Dimethylamino)benzaldehyde

A Note to the User: The following application notes and protocols detail the use of p-(dimethylamino)benzaldehyde (DMAB), also known as Ehrlich's reagent, for the quantitative analysis of various analytes. While the query specified p-(dimethylamino)benzaldehyde oxime, extensive research has revealed that the aldehyde form of this compound is the well-established and widely documented reagent for these analytical applications. The oxime derivative does not appear to be commonly used as a primary reagent for quantitative analysis. Therefore, this document focuses on the validated applications of p-(dimethylamino)benzaldehyde.

Introduction

p-(Dimethylamino)benzaldehyde (DMAB) is a versatile chromogenic reagent widely employed in analytical chemistry for the quantitative determination of a variety of compounds. Its utility stems from its ability to react with specific functional groups in analytes to produce intensely colored products, which can be quantified using spectrophotometry. The aldehyde group of DMAB is highly reactive towards electron-rich compounds, leading to condensation reactions that form chromophores with strong absorbance in the visible region of the electromagnetic spectrum.[1][2] This property makes DMAB a valuable tool for sensitive and selective assays in pharmaceutical, clinical, and environmental analysis.

The most notable applications of DMAB include the determination of urea, indoles and their derivatives (such as tryptophan and urobilinogen), hydrazine, and certain pharmaceutical compounds, including sulfonamides and H2-receptor antagonists.[1][2][3] The reaction conditions, such as pH and solvent, are optimized for each analyte to ensure maximum color development and stability.

This document provides detailed application notes and protocols for the quantitative analysis of key analytes using DMAB, along with summarized quantitative data and visual representations of the experimental workflows.

Quantitative Analysis of Urea

The reaction between DMAB and urea in an acidic medium forms a yellow Schiff base, which can be measured spectrophotometrically at approximately 420 nm.[4] This method is commonly used for the determination of urea in various matrices, including pharmaceutical formulations and biological fluids.[3][4]

Quantitative Data

| Parameter | Value | Reference |

| Wavelength (λmax) | 420 nm | [4] |

| Linearity Range | Varies by protocol; typically in the µg/mL range | [3] |

| Molar Absorptivity | Dependent on reaction conditions | |

| Limit of Detection (LOD) | Dependent on instrumentation and protocol | |

| Limit of Quantitation (LOQ) | Dependent on instrumentation and protocol | |

| Precision (RSD%) | < 5% | [3] |

Experimental Protocol: Spectrophotometric Determination of Urea

1. Reagent Preparation:

-

DMAB Reagent: Dissolve 1.5 g of high-purity p-(dimethylamino)benzaldehyde in a mixture of 100 mL of glacial acetic acid, 60 mL of methanol, and 40 mL of deionized water.[5] Store in an amber bottle, protected from light. For improved stability, some protocols recommend preparing the reagent fresh or storing it under an inert atmosphere.[5]

-

Acid Catalyst: Concentrated sulfuric acid is often used as a catalyst. The optimal molar ratio of DMAB to H2SO4 has been reported as 1:0.89 for maximum absorbance.[3]

-

Urea Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of urea and dissolve it in 100 mL of deionized water.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to achieve concentrations within the desired analytical range.

2. Sample Preparation:

-

Pharmaceutical Formulations: Dissolve a known amount of the formulation in deionized water to obtain a theoretical urea concentration within the calibration range. Filter the solution if necessary to remove any insoluble excipients.

-

Biological Fluids (e.g., Urine): Dilute the sample appropriately with deionized water to bring the urea concentration into the linear range of the assay.

3. Analytical Procedure:

-

Pipette a defined volume (e.g., 1 mL) of each working standard solution, the sample solution, and a blank (deionized water) into separate test tubes.

-

Add a specific volume of the DMAB reagent (e.g., 2 mL) to each tube.

-

Carefully add the acid catalyst (e.g., a specific volume of concentrated sulfuric acid) to each tube and mix well.

-

Incubate the tubes at a controlled temperature (e.g., 50°C) for a specified time to allow for color development.[4]

-

Cool the tubes to room temperature.

-

Measure the absorbance of each solution at 420 nm using a spectrophotometer, with the blank solution as the reference.

4. Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

-

Determine the concentration of urea in the sample solution from the calibration curve using its measured absorbance.

-

Calculate the final concentration of urea in the original sample, taking into account any dilution factors.

Experimental Workflow

Caption: Workflow for the quantitative analysis of urea using DMAB.

Quantitative Analysis of Indole and Derivatives

DMAB, as the primary component of Ehrlich's reagent, reacts with the electron-rich 2-position of indole rings to form a blue-colored adduct.[1] This reaction is widely used for the detection and quantification of indole-containing compounds, such as tryptophan, indole alkaloids, and urobilinogen in clinical samples.[1]

Quantitative Data

| Parameter | Value | Reference |

| Wavelength (λmax) | ~560-625 nm (varies with indole derivative) | [2] |

| Linearity Range | Analyte-dependent, typically in the µg/mL range | |

| Molar Absorptivity | High, allowing for sensitive detection | |

| Limit of Detection (LOD) | Dependent on the specific indole compound | |

| Limit of Quantitation (LOQ) | Dependent on the specific indole compound | |

| Selectivity | High for compounds with an unsubstituted 2-position on the indole ring | [1] |

Experimental Protocol: Spectrophotometric Determination of Indole

1. Reagent Preparation:

-